Coelenterazine 400a

Overview

Description

Coelenterazine 400a is a bisdeoxy derivative of coelenterazine . It is used in bioluminescence resonance energy transfer (BRET) protocols and is commonly paired with class 1 and 3 GFP acceptors, including GFP2 and GFP10 . It is a good substrate for Renilla luciferase (RLuc), but does not oxidize well with Gaussia (GLuc) .

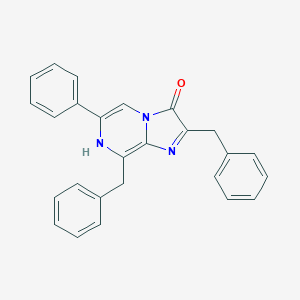

Molecular Structure Analysis

This compound has a molecular formula of C26H21N3O . Its average mass is 391.464 Da and its monoisotopic mass is 391.168457 Da . The structure of this compound contains an imidazopyrazinone skeleton .Chemical Reactions Analysis

This compound is known to undergo a color change in the bioluminescence reaction of Renilla luciferase (RLuc) by replacing the sulfur and oxygen heteroatoms of the methylene bridge . It is also used as a substrate in bioluminescence resonance energy transfer (BRET) protocols .Physical And Chemical Properties Analysis

This compound has a molecular weight of 391.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 5 . The topological polar surface area is 50.4 Ų .Scientific Research Applications

Bioluminescence and Imaging Applications Coelenterazine 400a is primarily recognized for its applications in bioluminescence. The compound is used extensively in cell imaging due to its luminescent properties. It's been noted that certain derivatives of this compound demonstrate significantly red-shifted bioluminescence signals, which are advantageous for cell imaging applications. For instance, a sulfur-containing coelenterazine derivative displayed a notably higher luminescence signal compared to this compound. Such derivatives are promising for developing red-shifted coelenterazine derivatives, potentially expanding the applicability in bioluminescence imaging (Yuan et al., 2016).

Biosynthesis in Marine Organisms this compound is also significant in the study of marine biology, particularly in understanding the biosynthesis of bioluminescent compounds. For instance, it's been demonstrated that the deep-sea luminous copepod Metridia pacifica can synthesize coelenterazine from l-tyrosine and l-phenylalanine. This revelation is crucial as it's the first instance showing coelenterazine being biosynthesized from free l-amino acids in a marine organism, highlighting the intrinsic biochemical pathways that marine organisms use to produce bioluminescent compounds (Oba et al., 2009).

Role in Molecular Imaging and Drug Resistance Pathways this compound has been instrumental in molecular imaging, particularly in monitoring drug resistance pathways. It's been used in bioluminescence imaging to monitor tumor-specific P-glycoprotein transport inhibition in living mice. The compound's interaction with the multidrug resistance MDR1 P-glycoprotein is crucial for understanding how bioluminescence imaging can be impacted by alterations in coelenterazine permeability, thus providing insights into the molecular mechanisms of drug resistance and the potential for high-throughput screening of drug resistance pathways (Pichler et al., 2004).

Detection of Cancer-associated Superoxide Anion Additionally, this compound has been evaluated as a reporter of cancer-associated superoxide anion in cell culture and in mice. This application is particularly relevant in the context of cancer research, where understanding the oxidative stress environment of cancer cells can provide insights into tumor biology and the potential therapeutic targets (Bronsart et al., 2016).

Mechanism of Action

Target of Action

Coelenterazine 400a, a derivative of Coelenterazine, primarily targets Renilla luciferase (RLuc) . Renilla luciferase is a bioluminescent enzyme found in marine organisms like the sea pansy, Renilla reniformis . This enzyme plays a crucial role in the bioluminescence process .

Mode of Action

This compound interacts with its target, Renilla luciferase, to emit blue light at 395 nm . This interaction involves the replacement of the sulfur and oxygen heteroatoms of the methylene bridge in the bioluminescence reaction of Renilla luciferase . This replacement causes a color change in the bioluminescence reaction .

Biochemical Pathways

This compound is primarily used in bioluminescent resonant energy transfer (BRET) . BRET occurs when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) . This energy transfer property is exploited to design proximity assays in which protein-protein interactions occur, such as in GPCR mediated drug cell signaling interactions .

Pharmacokinetics

It is known that this compound is best stored as completely dry powder under argon in air-tight o-ring plastic tubes at -20°c or for longer storage at -80°c, protected from light . Oxygen and moisture will lead to auto-oxidation of this compound over time, reducing its overall activity .

Result of Action

The result of this compound’s action is the emission of blue light at 395 nm when it interacts with Renilla luciferase . This property is used in the research of bioluminescence resonance energy transfer (BRET), providing higher signal resolution .

Action Environment

Environmental factors such as oxygen and moisture can influence the action, efficacy, and stability of this compound . These factors can lead to the auto-oxidation of this compound, reducing its overall activity . Therefore, it is recommended to store this compound in a dry, oxygen-free environment, protected from light .

Safety and Hazards

Coelenterazine 400a should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Coelenterazine 400a is a powerful analytical tool used in various biological research areas . It is particularly useful in fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), providing strategies to design tools for sensing molecules and monitoring biological processes . This promotes the development of biosensors and contributes to advancements in research and biomedical applications .

properties

IUPAC Name |

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYOKUWNAAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628592 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70217-82-2 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

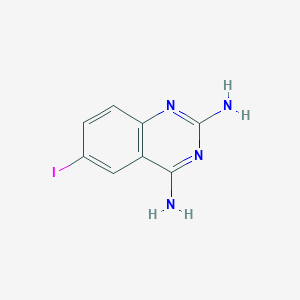

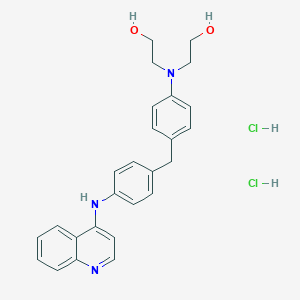

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

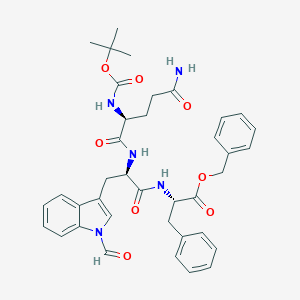

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)